

L-AP4 Monohydrate: A Technical Guide to its Chemical Structure and Physicochemical Properties

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Compound of Interest

Compound Name: *L-AP4 monohydrate*

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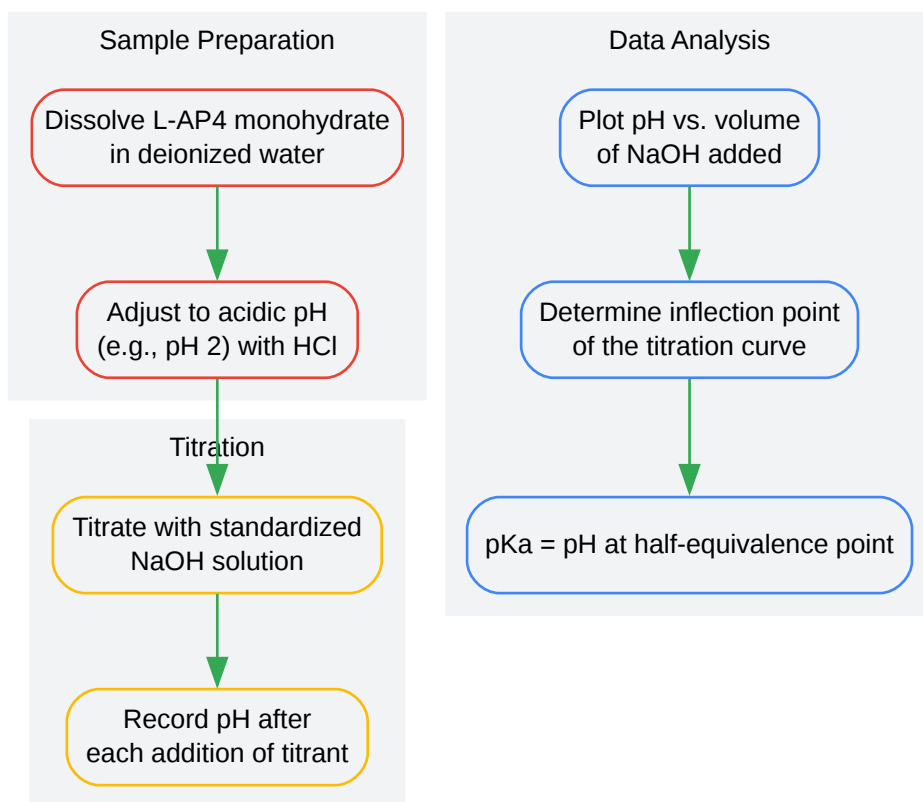
Introduction

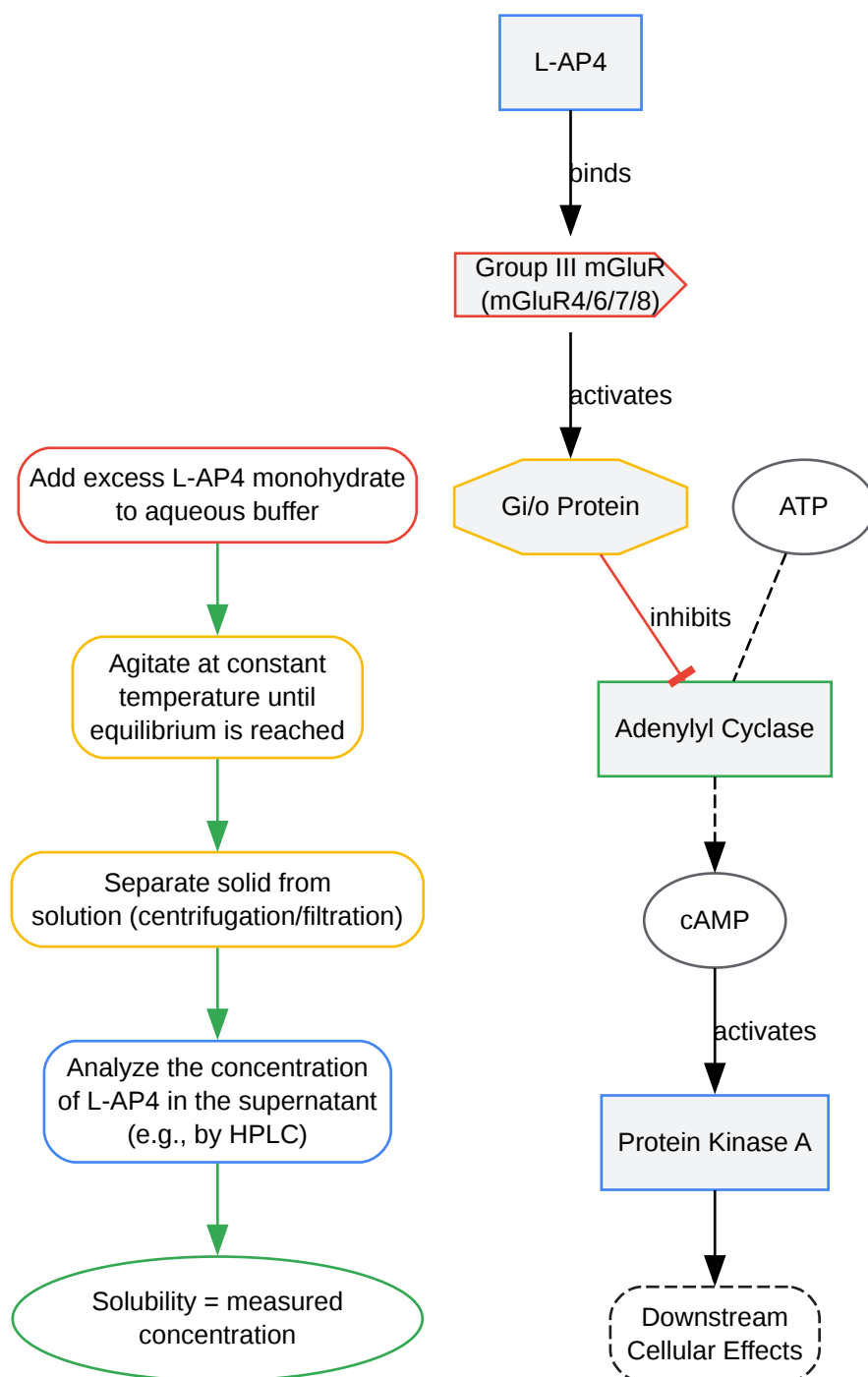
L-2-Amino-4-phosphonobutanoic acid monohydrate (**L-AP4 monohydrate**) is a conformationally constrained analog of the neurotransmitter glutamate. It is a highly potent and selective agonist for group III metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of **L-AP4 monohydrate**, along with its primary signaling pathway.

Chemical Structure and Identification

L-AP4 is a non-proteinogenic α -amino acid characterized by a phosphonic acid group at the terminus of a four-carbon chain.[4] The presence of a chiral center at the alpha-carbon results in two stereoisomers, with the L-isomer being the biologically active form.

Chemical Structure of L-AP4





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References

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